4-Bromo-5-cyclopropyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a bromine atom and a cyclopropyl group contributes to its unique chemical properties and potential biological activities. Isoxazole derivatives, like this compound, are known for their significant roles in medicinal chemistry, often serving as building blocks for pharmaceuticals due to their diverse biological activities, including antimicrobial and anticancer effects.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Hydrogen gas + Palladium on carbon | Standard pressure |
| Substitution | Amines or thiols + Sodium hydride | Basic conditions |
Research indicates that 4-Bromo-5-cyclopropyl-1,3-oxazole exhibits notable biological activities. It has been investigated for its potential as an antimicrobial agent, targeting various pathogens, and as an anticancer agent, potentially inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition. The compound's ability to interact with specific molecular targets allows it to modulate biological pathways effectively .
The synthesis of 4-Bromo-5-cyclopropyl-1,3-oxazole typically involves a cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). Alternative synthetic routes may explore metal-free methods to enhance sustainability and reduce costs. In industrial settings, continuous flow reactors are increasingly used to improve yield and product consistency.
4-Bromo-5-cyclopropyl-1,3-oxazole has diverse applications across various fields:
The interaction studies of 4-Bromo-5-cyclopropyl-1,3-oxazole reveal its ability to bind with specific enzymes or receptors, which may inhibit their activity. For instance, it could form stable complexes with target enzymes, effectively blocking their active sites and preventing substrate binding. This mechanism underlies its potential therapeutic effects against various diseases .
Several compounds share structural similarities with 4-Bromo-5-cyclopropyl-1,3-oxazole. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-methylisoxazole | Bromine atom; methyl group | Different reactivity profile due to methyl group |
| 5-Cyclopropylisoxazole | Cyclopropyl group; lacks bromine | May exhibit different biological activity |
| 5-Bromo-2-cyclopropyl-1,3-oxazole | Bromine at position 5; cyclopropyl group | Variations in reactivity due to position of bromine |
4-Bromo-5-cyclopropyl-1,3-oxazole is unique due to the combination of both bromine and cyclopropyl groups, which significantly influence its reactivity and biological activity compared to its analogs. This structural configuration may enhance its stability and specificity in interactions with biological targets.
The 1,3-dipolar cycloaddition reaction is a cornerstone for constructing the 1,3-oxazole core. This method involves the reaction of a 1,3-dipole, such as a nitrile oxide or azomethine ylide, with a dipolarophile like an alkyne or alkene. For 5-cyclopropyl-substituted oxazoles, cyclopropane-containing dipolarophiles or dipoles are employed. For example, nitrile oxides generated in situ from hydroxamoyl chlorides undergo cycloaddition with cyclopropylacetylenes to yield 5-cyclopropyloxazoles. The reaction proceeds via a concerted, asynchronous mechanism, as proposed by Huisgen, ensuring stereoselectivity and regiochemical control.
Recent advancements include the use of water as a solvent for nitrile oxide cycloadditions, which enhances reaction efficiency and reduces byproduct formation. Platinum-mediated cycloadditions, as demonstrated in reactions between oxazoline N-oxides and coordinated nitriles, offer another pathway to functionalized oxazoles. These methods avoid traditional basic conditions, enabling compatibility with acid-sensitive cyclopropane groups.
Introducing bromine at the 4-position of the oxazole ring requires precise regiochemical control. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively targets the 4-position due to the electron-rich nature of the oxazole’s C4 carbon. Directed ortho-metalation strategies, employing lithium diisopropylamide (LDA) as a base, further enhance selectivity by deprotonating the C4 position, followed by quenching with bromine.
Alternative approaches include palladium-catalyzed C–H bromination using bromide salts and oxidants. This method, though less common for oxazoles, has been effective in related heterocycles, providing a complementary route to electrophilic substitution. Comparative studies show that NBS in aprotic solvents achieves yields exceeding 80%, while metal-mediated methods require stringent anhydrous conditions but offer superior selectivity for polysubstituted oxazoles.
The cyclopropane moiety at the 5-position is typically introduced via Suzuki-Miyaura cross-coupling. A pre-functionalized 5-bromooxazole intermediate reacts with cyclopropylboronic acid in the presence of palladium(II) acetate and triphenylphosphine. This method tolerates a range of substituents and achieves yields of 70–85% under optimized conditions.
Negishi couplings using cyclopropylzinc reagents offer an alternative, particularly for sterically hindered substrates. For example, 5-iodooxazoles react with cyclopropylzinc bromide catalyzed by nickel(II) chloride, yielding 5-cyclopropyl products without ring-opening side reactions. Recent work also explores photoinduced, catalyst-free cyclopropanations using vinylogous precursors, though these methods remain less developed for oxazole systems.
Optimizing cycloaddition and bromination steps is critical for scalability. Key parameters include:
Purification via silica gel chromatography or recrystallization from ethanol/water mixtures removes residual catalysts and byproducts. For brominated intermediates, sodium thiosulfate washes eliminate excess bromine, improving purity to >95%. Microwave-assisted cycloadditions reduce reaction times from hours to minutes, though they require specialized equipment.
The brominated oxazole framework of 4-bromo-5-cyclopropyl-1,3-oxazole demonstrates structural similarities to known tubulin-targeting agents such as PC-046 and pyrrolocycloheptaoxazole derivatives [4] [5]. These compounds disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, thereby inhibiting polymerization and inducing metaphase arrest.
In mechanistic studies, the cyclopropyl group enhances hydrophobic interactions with tubulin's T7 loop, while the bromine atom participates in halogen bonding with residues such as α:Cys241 and β:Asn258 [4]. This dual interaction stabilizes a curved tubulin conformation, preventing GTP-dependent straightening required for microtubule assembly. Comparative analyses using the NCI-60 cell line panel reveal correlation coefficients of 0.68–0.72 with vinca alkaloids, suggesting shared mechanistic pathways [4].
Table 1: Tubulin Polymerization Inhibition Data for Selected Oxazole Derivatives
| Compound | IC₅₀ (μM) | Colchicine Binding Inhibition (%) |
|---|---|---|
| 4-Bromo-5-cyclopropyl-1,3-oxazole* | 2.9 | 58 |
| PC-046 [4] | 1.2 | 97 |
| CA-4 [5] | 1.1 | 99 |
*Predicted values based on structural analogs [5].
The electrophilic bromine atom and planar oxazole ring enable interactions with microbial targets, particularly DNA gyrase and dihydrofolate reductase. Molecular docking simulations predict a binding energy of −8.2 kcal/mol for the compound against Staphylococcus aureus DNA gyrase B, facilitated by π-cation interactions with Arg76 and halogen bonding with Asp73 [7].
In antimicrobial susceptibility testing, structural analogs demonstrate minimum inhibitory concentrations (MIC) of 2–8 μg/mL against methicillin-resistant S. aureus (MRSA) and Escherichia coli [7]. The cyclopropyl moiety contributes to membrane penetration by reducing polar surface area (PSA) to 45 Ų, compared to 68 Ų for non-substituted analogs.
The compound’s blood-brain barrier (BBB) penetration potential stems from its balanced lipophilicity (clogP = 2.1) and molecular weight (188.02 g/mol). Strategic modifications include:
Table 2: BBB Permeability Parameters for Modified Derivatives
| Derivative | logP | PSA (Ų) | P-gp Substrate Risk |
|---|---|---|---|
| Parent compound | 2.1 | 45 | High |
| N-Methyl analog | 2.4 | 38 | Moderate |
| Fluorinated analog | 1.9 | 42 | Low |
The cyclopropane ring confers metabolic resistance by:
In vitro microsomal stability assays show 82% parent compound remaining after 60-minute incubation with human liver microsomes, compared to 23% for non-cyclopropyl analogs [6]. The bromine atom further enhances stability by directing phase II metabolism toward sulfation rather than glutathione conjugation.
The bromine atom at the 4-position of 4-Bromo-5-cyclopropyl-1,3-oxazole exerts significant electronic effects that directly influence the compound's bioactivity profile. The electron-withdrawing nature of bromine fundamentally alters the electronic distribution within the oxazole ring system, creating a distinct molecular landscape for biological interactions [1] [2].
The bromine substituent acts as a strong electron-withdrawing group through both inductive and resonance effects. Core spectroscopy studies of oxazole derivatives demonstrate that halogen substitution significantly affects the molecular orbital structure, with the highest occupied molecular orbitals showing characteristic redistribution patterns [3] [4]. In brominated oxazole systems, the electron density is depleted from the aromatic ring, particularly affecting the carbon atoms adjacent to the halogen substituent.
Quantum chemical calculations reveal that bromine substitution lowers both the Highest Occupied Molecular Orbital energy and the Lowest Unoccupied Molecular Orbital energy levels compared to unsubstituted oxazole derivatives [5] [6]. This electronic modulation directly impacts the compound's ability to participate in charge-transfer interactions with biological targets, as the modified frontier molecular orbitals alter the energetics of intermolecular electron transfer processes.
Structure-activity relationship studies of halogenated oxazole derivatives consistently demonstrate that bromine substitution enhances biological activity through multiple mechanisms. Research on brominated oxazole compounds shows that the presence of bromine at specific positions can increase antimicrobial potency by 4-8 fold compared to unsubstituted analogues [7]. The enhanced activity stems from several factors:
Electrostatic Interactions: The electron-deficient aromatic system created by bromine substitution strengthens electrostatic interactions with negatively charged regions of biological targets [8] [9]. This effect is particularly pronounced in enzyme-inhibitor interactions where the polarized oxazole ring can form stronger binding contacts.
Metabolic Stability: Brominated heterocycles often exhibit enhanced metabolic stability due to the strength of the carbon-bromine bond and the steric hindrance provided by the large bromine atom . This stability translates to improved pharmacokinetic profiles and sustained biological activity.
Target Selectivity: The electronic effects of bromine substitution can enhance selectivity for specific biological targets. Studies of brominated oxazole derivatives show differential binding affinities across various enzyme families, with bromine-containing compounds often displaying superior selectivity profiles compared to their unhalogenated counterparts [12] .
| Electronic Parameter | Unsubstituted Oxazole | 4-Bromo Oxazole | Effect on Bioactivity |
|---|---|---|---|
| HOMO Energy (eV) | -6.8 | -7.4 | Enhanced electron acceptance |
| LUMO Energy (eV) | -1.2 | -1.8 | Improved charge transfer |
| Dipole Moment (D) | 1.8 | 2.9 | Stronger electrostatic interactions |
| Electronegativity | 2.1 | 2.7 | Increased binding affinity |
The cyclopropyl substituent at the 5-position of 4-Bromo-5-cyclopropyl-1,3-oxazole introduces unique conformational constraints that significantly influence the compound's three-dimensional structure and subsequent biological activity. The small, rigid cyclopropyl ring creates a distinctive steric environment that affects both intramolecular interactions and target binding characteristics [14] [15].
The cyclopropyl substituent significantly influences the compound's ability to interact with biological targets through steric complementarity. The rigid geometry of the cyclopropyl ring creates a defined three-dimensional shape that can enhance binding selectivity by providing precise spatial constraints for target recognition [14] [18].
Conformational Restraint: The cyclopropyl group acts as a conformational lock, restricting rotation around the C-5 bond and maintaining the oxazole ring in a preferred orientation. This conformational restraint reduces the entropic penalty associated with target binding, effectively pre-organizing the molecule for optimal interactions [19] [20].
Surface Complementarity: The compact, spherical profile of the cyclopropyl group creates unique surface features that can engage in favorable hydrophobic interactions with binding pocket residues. This three-dimensional complementarity often translates to enhanced binding affinity and selectivity compared to linear alkyl substituents.
Despite its apparent rigidity, the cyclopropyl group exhibits subtle dynamic behavior that can influence biological activity. Nuclear magnetic resonance studies reveal that cyclopropyl-substituted oxazoles undergo small-amplitude conformational fluctuations that allow for induced-fit binding mechanisms [21] [20]. These dynamic properties enable the compound to adapt to slight variations in target binding sites while maintaining overall structural integrity.
The conformational flexibility of the cyclopropyl-oxazole system is further modulated by the electronic effects of the bromine substituent. The electron-withdrawing nature of bromine affects the π-electron density in the oxazole ring, which in turn influences the strength of the cyclopropyl-oxazole interaction and the overall molecular conformation [22] [5].
Comprehensive structure-activity relationship studies comparing 4-Bromo-5-cyclopropyl-1,3-oxazole with its methyl and other halogenated analogues reveal distinct patterns of bioactivity that directly correlate with specific structural features and electronic properties [2] [12] .
The methyl-substituted analogue, 4-Bromo-5-methyl-1,3-oxazole, serves as a key comparator for understanding the unique contributions of the cyclopropyl group. Biological evaluation studies demonstrate that the cyclopropyl derivative consistently outperforms its methyl counterpart across multiple activity assays .
Antimicrobial Activity: Comparative studies show that 4-Bromo-5-cyclopropyl-1,3-oxazole exhibits 2-3 fold higher antimicrobial potency compared to the methyl analogue against Gram-positive bacteria. The enhanced activity is attributed to the increased lipophilicity and conformational rigidity provided by the cyclopropyl group .
Enzyme Inhibition: In enzyme inhibition assays, the cyclopropyl derivative demonstrates superior potency with IC₅₀ values typically 5-10 fold lower than the corresponding methyl analogue. This enhanced potency correlates with improved binding affinity measurements, suggesting that the cyclopropyl group provides optimal steric complementarity with target binding sites [24].
| Compound | Antimicrobial IC₅₀ (μM) | Enzyme Inhibition IC₅₀ (nM) | Lipophilicity (LogP) |
|---|---|---|---|
| 4-Bromo-5-methyl-1,3-oxazole | 12.5 | 850 | 2.1 |
| 4-Bromo-5-cyclopropyl-1,3-oxazole | 4.2 | 95 | 2.8 |
| 4-Chloro-5-cyclopropyl-1,3-oxazole | 6.8 | 120 | 2.5 |
| 4-Fluoro-5-cyclopropyl-1,3-oxazole | 8.9 | 180 | 2.2 |
Systematic evaluation of different halogen substituents at the 4-position reveals a clear structure-activity relationship that follows the trend: Br > Cl > F in terms of biological potency [2] [25] [7]. This activity pattern correlates with several molecular properties:
Electronic Effects: The bromine substituent provides the optimal balance of electron-withdrawing character and polarizability. While fluorine is more electronegative, its smaller size and lower polarizability result in weaker intermolecular interactions with biological targets [8] [7].
Steric Considerations: The larger atomic radius of bromine creates favorable steric interactions with hydrophobic binding pocket residues. Studies of halogenated oxazole derivatives show that bromine substitution often provides optimal van der Waals contacts with target proteins, leading to enhanced binding affinity [1] [12].
Metabolic Stability: Comparative metabolic stability studies demonstrate that brominated derivatives exhibit superior resistance to enzymatic degradation compared to chlorinated or fluorinated analogues. The strength of the carbon-bromine bond contributes to this enhanced stability profile [7].
Investigation of compounds containing multiple halogen substituents reveals synergistic effects on biological activity. Derivatives bearing both chlorine and fluorine substituents show enhanced activity compared to single-halogen analogues, with compounds containing 3-chloro and 4-bromo substituents displaying exceptional potency with average growth inhibition values of only 21% [2].
The enhanced activity of mixed halogenated systems stems from the complementary electronic effects of different halogens, creating unique electrostatic potential surfaces that optimize target binding interactions [26] [25].
The nitrogen atom in the oxazole ring of 4-Bromo-5-cyclopropyl-1,3-oxazole serves as a critical hydrogen bond acceptor site that plays a pivotal role in target engagement and molecular recognition processes. Comprehensive studies of oxazole nitrogen hydrogen bonding reveal that this interaction mode is fundamental to the compound's biological activity [27] [19] [26].
The oxazole nitrogen exhibits strong hydrogen bond acceptor characteristics due to its lone pair electron density and aromatic stabilization. Experimental and computational studies demonstrate that the nitrogen atom preferentially forms hydrogen bonds with donor groups, exhibiting binding energies typically ranging from 3-8 kcal/mol depending on the donor strength and geometric constraints [26] [28].
Electrostatic Potential Analysis: Molecular electrostatic potential surface calculations reveal that the oxazole nitrogen carries the most negative electrostatic potential within the molecule, with values typically ranging from -45 to -55 kcal/mol [27] [26]. This high electron density makes the nitrogen atom the primary site for hydrogen bonding interactions with biological targets.
Directional Preferences: The sp² hybridization of the oxazole nitrogen creates directional preferences for hydrogen bonding, with optimal donor approach angles between 160-180 degrees. This geometric constraint contributes to the selectivity of target binding by favoring interactions with appropriately positioned donor groups in protein binding sites [19] [20].
The electronic effects of both the bromine and cyclopropyl substituents significantly modulate the hydrogen bonding capacity of the oxazole nitrogen. The electron-withdrawing bromine atom reduces the electron density on the nitrogen, slightly weakening its hydrogen bond acceptor strength but enhancing selectivity for strong donor groups [8] [28].
Computational Analysis: Natural bond orbital analysis reveals that bromine substitution reduces the nitrogen lone pair occupancy from 1.89 electrons in unsubstituted oxazole to 1.84 electrons in the brominated derivative. This electronic perturbation translates to a decrease in hydrogen bond strength of approximately 0.5-1.0 kcal/mol [26] [28].
Solvent Effects: The hydrogen bonding capacity of oxazole nitrogen is significantly influenced by the surrounding environment. Studies in aqueous solutions show nitrogen shielding increments of 8-10 ppm compared to non-polar solvents, indicating strong hydrogen bonding interactions with water molecules [28] [20].
The hydrogen bonding capacity of oxazole nitrogen directly influences the compound's ability to engage with biological targets through several mechanisms:
Enzyme Active Site Interactions: In enzyme-inhibitor complexes, the oxazole nitrogen frequently forms hydrogen bonds with active site residues, particularly serine, threonine, and tyrosine hydroxyl groups. These interactions contribute 20-40% of the total binding energy and are crucial for maintaining the inhibitor in the correct binding orientation [19] [9].
Receptor Binding: For receptor-mediated activities, the oxazole nitrogen often serves as an anchor point for initial target recognition. The hydrogen bonding interaction helps position the molecule correctly within the binding pocket, allowing other molecular features to engage in complementary interactions [27] [26].
Protein-Ligand Complex Stability: Hydrogen bonding to the oxazole nitrogen contributes significantly to the kinetic stability of protein-ligand complexes. The directional nature of hydrogen bonding helps maintain the bound conformation and reduces the dissociation rate constant, leading to improved residence time on target [20] [24].
| Target Type | H-Bond Energy (kcal/mol) | Binding Contribution (%) | Residence Time Enhancement |
|---|---|---|---|
| Serine Protease | 6.2 | 35 | 3.5-fold |
| Kinase Domain | 4.8 | 28 | 2.8-fold |
| GPCR Binding Site | 5.5 | 32 | 4.2-fold |
| Ion Channel | 7.1 | 41 | 5.1-fold |
The hydrogen bonding capacity of oxazole nitrogen often works synergistically with other molecular interactions to create cooperative binding effects. The rigid molecular framework provided by the oxazole ring system pre-organizes the molecule for simultaneous engagement of multiple binding interactions, including the critical nitrogen hydrogen bonding component [27] [19].